(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

Asymmetric Synthesis Chiral Resolution Stereochemistry

As a defined (1R,2R)-trans stereoisomer, this chiral dicarboxylic acid provides essential stereochemical purity unattainable with its cis isomer or generic alternatives. Its rigid scaffold is crucial for asymmetric catalysis and building specific diastereomers in complex molecules, including natural products and pseudo-oligosaccharides. Also supplied as a high-purity Lurasidone Impurity 46 reference standard for ANDA analytical method validation. Ideal for medicinal chemistry and quality control.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 15573-40-7
Cat. No. B095335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid
CAS15573-40-7
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)O)C(=O)O
InChIInChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
InChIKeyILUAAIDVFMVTAU-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid (CAS 15573-40-7): A Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Research


(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid, also known as trans-4-cyclohexene-1,2-dicarboxylic acid, is a chiral dicarboxylic acid characterized by a cyclohexene ring with two carboxylic acid groups in a trans configuration [1]. This compound, with a molecular formula of C8H10O4 and a molecular weight of 170.16 g/mol, is a valuable chiral building block [1]. Its defined stereochemistry and reactive double bond and carboxylic acid functionalities make it a versatile synthon in the synthesis of complex molecular architectures, including natural products and pharmaceuticals [2].

Why (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid Cannot Be Replaced by In-Class Analogs


Substitution of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid with its cis isomer or other simple dicarboxylic acids is not feasible for applications demanding stereochemical purity. The (1R,2R) trans configuration imparts distinct spatial orientation of the carboxylic acid groups, which is critical for molecular recognition in asymmetric catalysis and the construction of specific diastereomers in target molecules [1]. While the cis isomer (CAS 2305-26-2) can serve as a meso compound for desymmetrization [2], the trans isomer is essential when a defined, non-meso chiral scaffold is required from the outset [1]. The absence of this specific stereochemistry in generic alternatives can lead to different reaction outcomes, altered binding affinities, or racemic product mixtures.

Quantitative Evidence for (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid: A Comparator-Based Analysis


Stereochemical Purity: Defined Trans Geometry vs. Cis Isomer for Asymmetric Synthesis

The (1R,2R) trans isomer of cyclohex-4-ene-1,2-dicarboxylic acid is a chiral molecule, whereas its cis counterpart (CAS 2305-26-2) is a meso compound. This fundamental stereochemical difference dictates their utility in asymmetric synthesis. The trans isomer can be resolved into its pure enantiomers, which serve as versatile chiral building blocks for the synthesis of enantiomerically pure natural products and pseudo-sugars [1]. In contrast, the cis isomer's meso nature requires an enantioselective desymmetrization step, such as enzymatic hydrolysis with pig liver esterase (PLE), to be used as a source of chirality [2]. Therefore, for applications requiring a direct, non-meso chiral scaffold, (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is the essential starting material.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Synthetic Accessibility: Improved Multigram-Scale Synthesis vs. Prior Methods

The development of a facile, multigram-scale synthesis for both enantiomers of trans-cyclohex-4-ene-1,2-dicarboxylic acid represented a significant improvement over earlier methods [1]. Prior syntheses often suffered from limitations such as epimerization during ester hydrolysis [1], low diastereomeric ratios (e.g., up to 6:1 for Helmchen's procedure) [1], or the need for expensive chiral auxiliaries and catalysts [1]. The improved synthesis starts from inexpensive, commercially available compounds, proceeds in high yields, and avoids intermediate purifications, thereby making the target compound more accessible for research and scale-up [1].

Process Chemistry Asymmetric Catalysis Synthetic Methodology

Antimicrobial Potential: Observed Activity in Derivatives vs. Parent Acids

Derivatives of cyclohex-4-ene-1,2-dicarboxylic acid have demonstrated antimicrobial activity, a property not reported for many simpler, achiral dicarboxylic acids used as building blocks [1]. Specifically, chiral monoesters derived from this acid, synthesized via asymmetric Diels-Alder reactions, were found to possess antimicrobial activity [1]. This suggests that the core scaffold, when appropriately functionalized, can be a source of bioactive compounds.

Antimicrobial Medicinal Chemistry Bioactivity

Analytical Purity for Regulatory Applications: High Purity Standard vs. Lower-Grade Reagents

For pharmaceutical applications, (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is available with a high degree of analytical purity. It is supplied as Lurasidone Impurity 46 with detailed characterization data compliant with regulatory guidelines, supporting its use in analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. Commercial sources offer the compound with a purity of ≥97.5% (GC) . This level of characterization and purity is critical for ensuring accurate and reliable analytical results, which is not guaranteed with lower-grade or less rigorously characterized reagents.

Analytical Chemistry Quality Control Pharmaceutical Analysis

High-Impact Application Scenarios for (1R,2R)-Cyclohex-4-ene-1,2-dicarboxylic Acid


Enantioselective Synthesis of Complex Natural Products and Pseudo-Sugars

As a versatile, chiral building block, (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is ideally suited for the synthesis of complex molecular architectures, including natural products [1]. Its use as a synthon for creating a 3,4-disubstituted galactose mimic demonstrates its value in the construction of pseudo-oligosaccharides [1]. Researchers aiming to build enantiomerically pure, biologically relevant molecules can utilize this compound as a starting point for stereoselective transformations.

Development of Novel Antimicrobial Agents

The observed antimicrobial activity in chiral monoester derivatives of cyclohex-4-ene-1,2-dicarboxylic acid positions this scaffold as a promising starting point for medicinal chemistry programs focused on new anti-infectives [1]. Research groups can leverage this core to synthesize and screen a library of novel analogs for activity against bacterial or fungal targets.

Pharmaceutical Impurity Profiling and Quality Control

In the pharmaceutical industry, (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is a known impurity in Lurasidone (Lurasidone Impurity 46) [1]. It is supplied as a high-purity, well-characterized reference standard for use in analytical method development and validation [1]. Quality control and R&D laboratories can procure this standard to ensure the purity and safety of Lurasidone drug substance and drug product in accordance with regulatory guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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